molecular formula C19H18N4O2 B2714920 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea CAS No. 2319636-32-1

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea

Cat. No.: B2714920
CAS No.: 2319636-32-1
M. Wt: 334.379
InChI Key: UALSGJCUWNYZFS-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is a compound that combines the structural features of bipyridine and methoxyphenyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both bipyridine and methoxyphenyl groups in its structure allows for unique chemical properties and reactivity.

Mechanism of Action

    Target of action

    The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” contains a urea linkage, which is often used in the protection/deprotection of amino groups . Therefore, it’s possible that this compound could interact with proteins or enzymes that have free amino groups.

    Mode of action

    The urea linkage in “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” is chemically stable under acidic, alkaline, and aqueous conditions . This stability could allow the compound to remain intact in various biological environments and interact with its targets.

    Action environment

    The action of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” could be influenced by various environmental factors, such as pH and the presence of other molecules. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions, which suggests that it could be active in a variety of biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a bipyridine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness. This might include the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bipyridine and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield bipyridine N-oxide derivatives, while reduction could lead to the formation of amine derivatives. Substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is unique due to the combination of bipyridine and methoxyphenyl groups in its structureThe stability of the urea linkage under different conditions further enhances its utility as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-18-5-3-2-4-16(18)23-19(24)22-13-14-6-11-21-17(12-14)15-7-9-20-10-8-15/h2-12H,13H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALSGJCUWNYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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